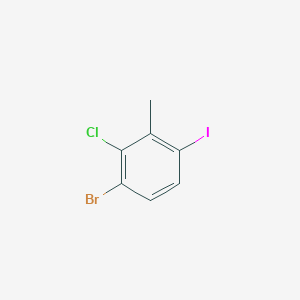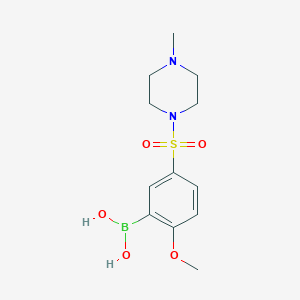
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H19BN2O5S and a molecular weight of 314.17 g/mol . This compound is characterized by the presence of a boronic acid group, a methoxy group, and a piperazine sulfonyl group attached to a phenyl ring. It is used in various chemical and biological research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with a transition metal catalyst, such as palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 31417 , which may influence its pharmacokinetic properties. Generally, compounds with a lower molecular weight have better absorption and distribution characteristics.
Result of Action
As a boronic acid, it can contribute to the formation of new carbon–carbon bonds via suzuki–miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Action Environment
Suzuki–miyaura cross-coupling reactions, in which the compound is used, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the formation of a phenylboronic acid intermediate through a reaction between phenylboronic acid and appropriate reagents under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Attachment of the Piperazine Sulfonyl Group: The final step involves the sulfonylation of the phenyl ring with 4-methylpiperazine and a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazine sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasome activity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and piperazine sulfonyl groups, making it less versatile in certain applications.
4-Methylpiperazine: Does not contain the boronic acid group, limiting its use in boron-based chemistry.
Methoxyphenylboronic Acid: Similar structure but lacks the piperazine sulfonyl group.
Uniqueness
(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is unique due to the combination of its boronic acid, methoxy, and piperazine sulfonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(20-2)11(9-10)13(16)17/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVJISMKUOJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


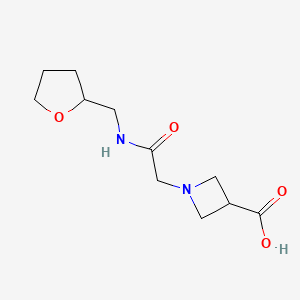
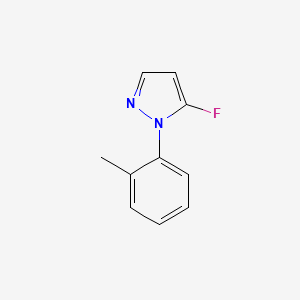
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
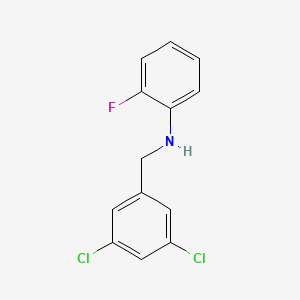

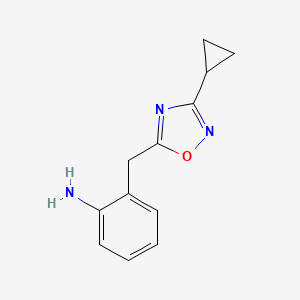
![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)
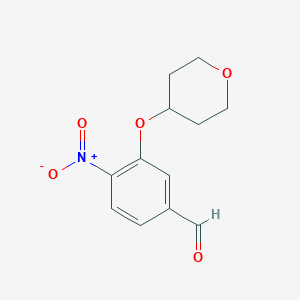
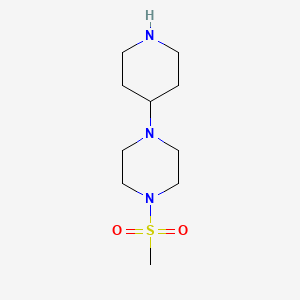
![4-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1531300.png)
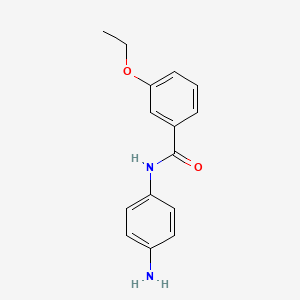
![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanol](/img/structure/B1531304.png)
